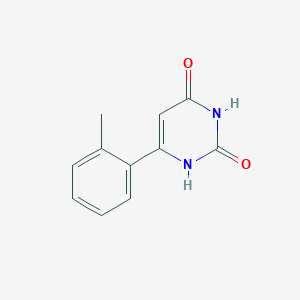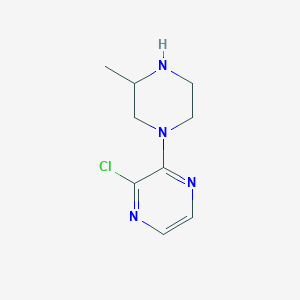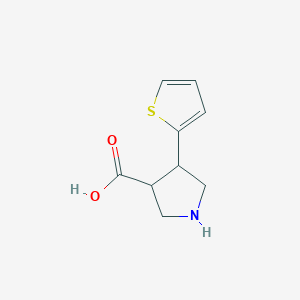
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid, also known as 4-TPCA, is an organic compound with a unique structure and a variety of potential applications. 4-TPCA is a new and promising compound in the field of synthetic organic chemistry due to its unique properties. This compound has been studied for its potential use in various applications, such as drug synthesis, catalysis, and material science, due to its unique structure and reactivity.
Wissenschaftliche Forschungsanwendungen
Solar Energy Conversion : A study explored organic dyes with structures involving pyrrolidine and thiophene units for use in dye-sensitized solar cells. These compounds, including 2-cyano-3-{5-[2-(4-pyrrolidin-1-ylphenyl)vinyl]thiophen-2-yl}acrylic acid, showed potential in solar-to-electrical energy conversion, indicating their usefulness in renewable energy technologies (Qin et al., 2007).
Polymer Synthesis and Applications : Thiophene and pyrrolidine-based compounds have been used in the synthesis of conducting polymers. These materials find applications in electronics, electrochromic devices, and other areas. For instance, thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its polymers exhibit notable conductive and electrochromic properties (Bingöl et al., 2005).
Anticancer Research : Certain derivatives involving thiophen-2-yl and pyrrolidine units have been evaluated for their anticancer activities. These compounds are synthesized and tested against various cancer cell lines, demonstrating their potential in cancer treatment and drug development (Kumar et al., 2013).
Antioxidant Activity : Research on novel derivatives of pyrrolidine-3-carboxylic acid has shown that some compounds exhibit potent antioxidant activities. This indicates their potential use in combating oxidative stress-related diseases (Tumosienė et al., 2019).
Corrosion Inhibition : Thiophene and pyridine derivatives have been synthesized and characterized as potential corrosion inhibitors for metals like mild steel. These compounds help protect metal surfaces from corrosive environments, which is crucial in industrial applications (Chaitra et al., 2016).
Antibacterial and Antifungal Activities : Derivatives of thiophene and pyrrolidine have been synthesized and evaluated for their antimicrobial properties. These compounds show activity against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Patel et al., 2017).
Microbiological Activity : Compounds synthesized from 4-(pyrrolidin-1-yl)pyridine derivatives have shown significant bacteriostatic and antituberculosis activity. This underscores their potential application in treating bacterial infections (Miszke et al., 2008).
Wirkmechanismus
Pyrrolidines
are a class of organic compounds characterized by a five-membered ring with four carbon atoms and one nitrogen atom . They are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .
Thiophenes
are a type of heterocyclic compound consisting of a five-membered ring made up of four carbon atoms and one sulfur atom . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Biochemische Analyse
Biochemical Properties
4-(Thiophen-2-yl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including those involved in metabolic pathways and signal transduction. For instance, it has been observed to bind with enzymes that catalyze oxidation-reduction reactions, thereby influencing the redox state of cells . Additionally, this compound can interact with transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
The effects of this compound on various cell types are profound. It has been shown to modulate cell signaling pathways, particularly those involved in inflammatory responses and cell proliferation . By influencing gene expression, this compound can alter cellular metabolism, leading to changes in energy production and biosynthetic processes . Furthermore, its impact on cell signaling pathways can affect cell differentiation and apoptosis, highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression of genes involved in critical cellular processes, such as metabolism and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to this compound can lead to changes in cell viability and function, underscoring the importance of monitoring its effects over time .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, it can exert beneficial effects, such as reducing inflammation and modulating metabolic pathways . At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes that catalyze key reactions in these pathways, influencing metabolic flux and metabolite levels . For example, this compound can affect the tricarboxylic acid cycle and glycolysis, leading to changes in energy production and biosynthesis . Additionally, its interaction with cofactors can modulate enzyme activity and metabolic regulation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can influence its biological activity and effectiveness in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biological activity, highlighting the importance of understanding its subcellular distribution .
Eigenschaften
IUPAC Name |
4-thiophen-2-ylpyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-5-10-4-6(7)8-2-1-3-13-8/h1-3,6-7,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRMEYBMQAOZAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)
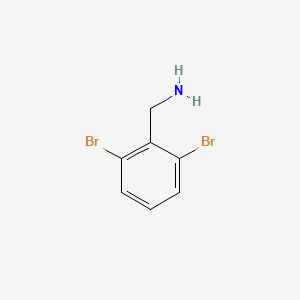
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
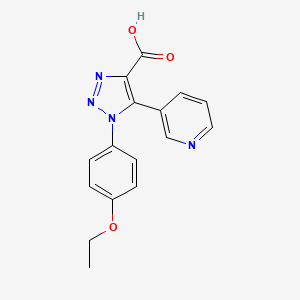
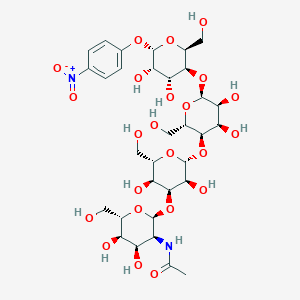

![Ethyl 2-[5-[5-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,3,4-thiadiazol-2-yl]tetrazol-1-yl]acetate](/img/structure/B1423175.png)
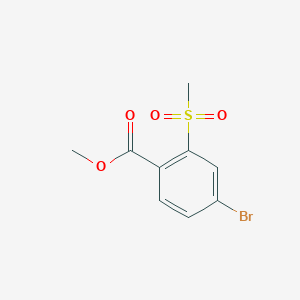
![4-Methoxy-3-[(quinolin-7-yloxy)methyl]benzaldehyde](/img/structure/B1423177.png)
